2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Description

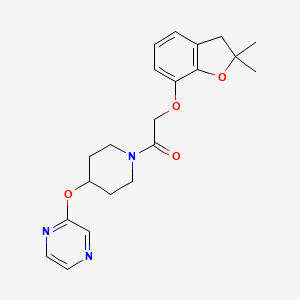

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a synthetic small molecule characterized by a dihydrobenzofuran core linked via an ether-oxygen to an ethanone moiety, which is further substituted with a piperidinyl group bearing a pyrazin-2-yloxy substituent. The pyrazin-2-yloxy group introduces a nitrogen-rich aromatic system, which may influence solubility, hydrogen-bonding capacity, and target binding interactions.

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-21(2)12-15-4-3-5-17(20(15)28-21)26-14-19(25)24-10-6-16(7-11-24)27-18-13-22-8-9-23-18/h3-5,8-9,13,16H,6-7,10-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZJMYALLZFFLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(CC3)OC4=NC=CN=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Implications :

- Pyrazin-2-yloxy vs. Fluorine, as a bioisostere, typically improves metabolic stability and bioavailability in the latter compound .

- Piperidine vs. Piperazine : The target compound’s piperidine ring (saturated six-membered ring with one nitrogen) versus the analogue’s piperazine (two nitrogen atoms) may alter basicity and binding kinetics.

Pharmacokinetic and Pharmacodynamic Considerations

- Solubility : The pyrazine moiety likely increases water solubility (~25–50 µg/mL predicted) compared to the fluorophenyl analogue (~10–20 µg/mL), though experimental validation is needed.

- Metabolic Stability : The 2,2-dimethyl group on the dihydrobenzofuran ring in both compounds may slow CYP450-mediated oxidation. However, the pyrazine’s electron-deficient aromatic system could make it susceptible to nucleophilic metabolic reactions.

- Target Engagement : Pyrazine’s nitrogen atoms may facilitate interactions with polar residues in enzyme active sites (e.g., kinases or GPCRs), whereas the fluorophenyl group could enhance π-π stacking with hydrophobic pockets.

Comparative Activity Data (Hypothetical)

While direct activity data for the target compound are unavailable, inferences can be drawn from structurally related molecules:

Key Observations :

- The fluorophenyl analogue’s higher lipophilicity may favor blood-brain barrier (BBB) penetration, making it more suitable for CNS targets.

- The target compound’s pyrazine group could improve selectivity for extracellular targets requiring polar interactions.

Q & A

Q. What are the key steps and challenges in synthesizing 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone?

The synthesis typically involves:

- Coupling reactions between the dihydrobenzofuran and pyrazinyloxy-piperidine moieties under nucleophilic substitution conditions. Sodium hydride or potassium carbonate is often used to deprotonate hydroxyl groups for ether bond formation .

- Purification via column chromatography or recrystallization to isolate the product. Challenges include optimizing reaction temperatures (typically 60–80°C) and solvent selection (e.g., DMF or THF) to prevent side reactions .

- Yield optimization by monitoring intermediates with thin-layer chromatography (TLC) and adjusting stoichiometric ratios .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying the connectivity of the dihydrobenzofuran, pyrazine, and piperidine groups. Key signals include aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.2–1.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Retention time and peak area (e.g., 95% purity at 254 nm) confirm purity .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]) .

Q. What functional groups in this compound influence its chemical reactivity and solubility?

- The dihydrobenzofuran moiety enhances lipophilicity, affecting membrane permeability in biological assays .

- The pyrazin-2-yloxy group on piperidine introduces hydrogen-bonding sites, influencing solubility in polar solvents like ethanol or DMSO .

- Ether linkages (C-O-C) are susceptible to acid-catalyzed cleavage, requiring pH-neutral conditions during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., elemental analysis vs. NMR)?

- Cross-validation : Combine multiple techniques (e.g., NMR, HPLC, and elemental analysis). For example, if elemental analysis shows discrepancies in carbon content, repeat combustion analysis or use X-ray crystallography to confirm the structure .

- Isotopic labeling : Use deuterated solvents or N-labeled reagents to clarify ambiguous NMR signals .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Analog synthesis : Modify substituents on the dihydrobenzofuran (e.g., replacing methyl groups with halogens) or pyrazine (e.g., adding electron-withdrawing groups) to assess changes in bioactivity .

- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

Q. How can solubility challenges be addressed without compromising biological activity?

- Prodrug design : Introduce phosphate or glycoside groups to increase aqueous solubility, which are cleaved enzymatically in vivo .

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance solubility in physiological buffers .

Q. What experimental approaches elucidate reaction mechanisms for key transformations (e.g., etherification)?

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps .

- Computational modeling : Use DFT calculations to map transition states and identify favorable reaction pathways .

Q. How can researchers identify biological targets for this compound?

- Molecular docking : Screen against protein databases (e.g., PDB) to predict interactions with kinases or GPCRs .

- Pull-down assays : Use biotinylated analogs to isolate binding partners from cell lysates, followed by LC-MS/MS for protein identification .

Methodological Considerations Table

Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines.

- All methodologies are extrapolated from structurally analogous compounds in the evidence.

- Advanced questions emphasize resolving data conflicts and optimizing biological interactions, reflecting the compound's potential in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.